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molecular formula C17H11N3O2 B8473849 N-(3-Ethynylphenyl)-2H-[1,3]dioxolo[4,5-G]quinazolin-8-amine CAS No. 183321-65-5

N-(3-Ethynylphenyl)-2H-[1,3]dioxolo[4,5-G]quinazolin-8-amine

Cat. No. B8473849
M. Wt: 289.29 g/mol
InChI Key: LBAXXGJEHLZEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06335344B1

Procedure details

A mixture of 8-chloro-[1,3]dioxolo[4,5-g]quinazoline (0.200 g, 1.04 mmol) and 3-ethynylaniline (0.127 g, 1.09 mmol) in 5 mL isopropanol was heated to reflux overnight, then cooled to ambient temperature. Precipitate was collected and washed to give [1,3]dioxolo[4,5-g]quinazolin-8-yl-(3-ethynyl-phenyl)-amine (0.266 g, 78%): mp greater than 350° C.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.127 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[CH:10]=[C:9]3[O:12][CH2:13][O:14][C:8]3=[CH:7][C:6]=2[N:5]=[CH:4][N:3]=1.[C:15]([C:17]1[CH:18]=[C:19]([CH:21]=[CH:22][CH:23]=1)[NH2:20])#[CH:16]>C(O)(C)C>[O:12]1[C:9]2=[CH:10][C:11]3[C:2]([NH:20][C:19]4[CH:21]=[CH:22][CH:23]=[C:17]([C:15]#[CH:16])[CH:18]=4)=[N:3][CH:4]=[N:5][C:6]=3[CH:7]=[C:8]2[O:14][CH2:13]1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC1=NC=NC=2C=C3C(=CC12)OCO3
Name
Quantity
0.127 g
Type
reactant
Smiles
C(#C)C=1C=C(N)C=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Precipitate was collected
WASH
Type
WASH
Details
washed

Outcomes

Product
Name
Type
product
Smiles
O1COC=2C1=CC=1C(=NC=NC1C2)NC2=CC(=CC=C2)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 0.266 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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